(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol

Asymmetric Diels–Alder Chiral auxiliary Diastereoselectivity

(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol is a cis,cis-configured 1,3-amino alcohol built on a rigid spiro[4.4]nonane scaffold. The spiro-fused pentacycles lock the amino and hydroxyl groups in close proximity, a geometry deliberately designed to enhance stereocontrol in asymmetric transformations.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B11918251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCCC2O)N
InChIInChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m0/s1
InChIKeyRMPOVHNVHWIJIZ-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol – Procurement-Grade Chiral 1,3-Amino Alcohol Building Block for Asymmetric Synthesis


(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol is a cis,cis-configured 1,3-amino alcohol built on a rigid spiro[4.4]nonane scaffold. The spiro-fused pentacycles lock the amino and hydroxyl groups in close proximity, a geometry deliberately designed to enhance stereocontrol in asymmetric transformations . This enantiomer serves as the direct precursor to the spiro-phosphino-oxazine ligand (3aS,6aS,9aS)-5-(2-diphenylphosphanylphenyl)-1,2,3,3a,6a,7,8,9-octahydro-4-oxa-6-azacyclopenta[d]indene, which has been applied in Pd-catalyzed asymmetric allylic alkylation .

Why Generic 1,3-Amino Alcohols Cannot Replace (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol in Chiral Auxiliary and Ligand Applications


The stereochemical identity and conformational rigidity of (1S,5S,6S)-6-aminospiro[4.4]nonan-1-ol are inseparable from its performance. The cis,cis-spiro architecture pre-organizes the 1,3-amino alcohol motif into a single low-energy conformation, a feature absent in flexible acyclic analogs . Its enantiomer, (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol, delivers the opposite absolute configuration in Diels–Alder adducts and cannot substitute when the (S)-sense of induction is required . The structurally related spiro[4.4]nonane-1,6-diol auxiliary, while effective with cyclopentadiene, lacks the amine handle that enables conversion to phosphino-oxazine ligands for Pd catalysis . These differences are quantitative and directly impact product enantiopurity, diastereomeric ratio, and catalyst performance.

Quantitative Differentiation of (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol versus Closest Analogs – A Head-to-Head Evidence Guide for Procurement Decisions


Broader Diene Scope with High Diastereoselectivity versus Spiro[4.4]nonane-1,6-diol Auxiliary

The pivalamide derivative of (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol, the enantiomeric auxiliary prepared from the same synthetic route as the (1S,5S,6S) target, delivers diastereomeric excesses of 77% to >98% across six structurally diverse dienes including cyclopentadiene, cyclohexadiene, isoprene, furan, 1-vinylcyclopentene, and 1-vinylcyclohexene . In contrast, the diol analog cis,cis-spiro[4.4]nonane-1,6-diol has only been reported to achieve >97% de with the highly reactive cyclopentadiene; its performance with less reactive dienes is not documented . The amino alcohol auxiliary thus offers a demonstrably wider substrate scope.

Asymmetric Diels–Alder Chiral auxiliary Diastereoselectivity

Phosphino-Oxazine Ligand Derived from (1S,5S,6S) Enantiomer: First Fused Spiro System for Pd-Catalyzed Allylic Alkylation

The (1S,5S,6S)-6-aminospiro[4.4]nonan-1-ol enantiomer is converted in 90% isolated yield over two steps to the spiro-phosphino-oxazine ligand (3aS,6aS,9aS)-5-(2-diphenylphosphanylphenyl)-1,2,3,3a,6a,7,8,9-octahydro-4-oxa-6-azacyclopenta[d]indene . In Pd-catalyzed alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, this ligand delivers products with up to 91% ee . By comparison, four previously reported non-spiro phosphino-oxazine ligands (1, 2a, 2b, 4a, 4b) achieve 99%, 95%, 64%, 84%, and 95% ee respectively under related conditions . While the spiro ligand does not claim the highest ee, it constitutes the first example incorporating a fused spirocyclic backbone into a phosphino-oxazine, introducing a rigid, tunable scaffold unavailable in acyclic or monocyclic analogs.

Pd-catalyzed asymmetric allylic alkylation Phosphino-oxazine ligand Enantioselectivity

Mild Auxiliary Cleavage and Recovery versus Oxazolidinone-Type Auxiliaries

The amido-alcohol auxiliary derived from (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol is attached to the substrate via an ester linkage, which is readily cleaved by saponification with NaOH, enabling recovery and reuse of the chiral auxiliary . Dienophile preparation from the amido-alcohol proceeds in 74–77% isolated yield . This contrasts with widely used oxazolidinone auxiliaries (e.g., Evans oxazolidinones), which are attached through amide bonds and typically require strong acid or base at elevated temperatures for removal, often leading to partial racemization or decomposition .

Chiral auxiliary recovery Saponification Green chemistry

Enantiomeric Purity of Resolved Amino Alcohol: >98% ee via Mandelic Acid Co-Crystallization

Racemic (1RS,5RS,6RS)-6-aminospiro[4.4]nonan-1-ol, obtained in 22% overall yield over 6 steps, is resolved by co-crystallization with 0.5 equivalents of enantiopure mandelic acid in acetonitrile . Co-crystallization with (S)-(+)-mandelic acid yields (−)-(1S,5S,6S)-6-aminospiro[4.4]nonan-1-ol with >98% ee and 28% isolated yield (74% based on recovered racemate) . This resolution provides both enantiomers in enantiopure form from a single synthetic sequence, a significant operational advantage over asymmetric syntheses that require separate routes for each antipode.

Chiral resolution Enantiomeric excess Co-crystallization

Validated Application Scenarios for (1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol Based on Quantitative Evidence


Synthesis of Spiro-Phosphino-Oxazine Ligands for Pd-Catalyzed Asymmetric Allylic Alkylation

The (1S,5S,6S) enantiomer is the required precursor for constructing the spiro-phosphino-oxazine ligand (3aS,6aS,9aS)-5-(2-diphenylphosphanylphenyl)-1,2,3,3a,6a,7,8,9-octahydro-4-oxa-6-azacyclopenta[d]indene. This two-step conversion proceeds in 90% isolated yield, and the resulting ligand delivers up to 91% ee in the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate . The ligand is the first example of a fused spiro-phosphino-oxazine, offering a rigid chiral environment for transition-metal catalysis that is inaccessible from acyclic 1,3-amino alcohols .

Chiral Auxiliary for Diastereoselective Diels–Alder Reactions Across Structurally Diverse Dienes

When converted to (1R,5R,6R)-N-(6-hydroxyspiro[4.4]non-1-yl)-2,2-dimethylpropionamide (97% yield, 1 step) and subsequently acrylated (74–77% yield), the spiro-amino alcohol scaffold enables BCl₃-catalyzed Diels–Alder reactions with diastereomeric excesses ranging from 77% to >98% de across cyclopentadiene, cyclohexadiene, isoprene, furan, 1-vinylcyclopentene, and 1-vinylcyclohexene . The auxiliary is readily cleaved by saponification and can be recovered for reuse, supporting multi-cycle synthetic campaigns .

Resolution of Racemic Spiro-Amino Alcohols for Enantiopure Building Block Supply

Racemic (1RS,5RS,6RS)-6-aminospiro[4.4]nonan-1-ol (synthesized in 22% yield over 6 steps) is resolved via co-crystallization with 0.5 equivalents of (S)-(+)-mandelic acid, providing the (1S,5S,6S) enantiomer in >98% ee . This resolution strategy supplies both enantiomers of the amino alcohol from a single racemic synthesis, enabling procurement of either antipode for divergent ligand and auxiliary development programs .

Scaffold for Next-Generation Chiral P,N-Ligand Libraries

The (1S,5S,6S)-6-aminospiro[4.4]nonan-1-ol scaffold introduces a spirocyclic backbone into the phosphino-oxazine ligand class. While the currently reported 91% ee in Pd-catalyzed allylic alkylation does not surpass the best non-spiro phosphino-oxazines (≤99% ee), the fused spiro architecture provides a rigid, conformationally restricted platform for systematic ligand tuning—modification of the phosphine aryl substituents or the oxazine ring substituents may further enhance enantioselectivity . This makes the (1S,5S,6S) enantiomer a strategic starting material for groups engaged in ligand discovery and optimization.

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